molecular formula C31H28N2Na4O13S B11927491 sodium 2,2',2'',2'''-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate

sodium 2,2',2'',2'''-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate

Cat. No.: B11927491
M. Wt: 760.6 g/mol
InChI Key: NAIHJQRIYOEGTG-UHFFFAOYSA-J
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Description

Sodium 2,2’,2’‘,2’‘’-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes multiple functional groups that contribute to its diverse chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2,2’,2’‘,2’‘’-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate involves multiple steps. The starting materials typically include 1,1-dioxido-3H-benzo[c][1,2]oxathiole and various phenylene derivatives. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

Sodium 2,2’,2’‘,2’‘’-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Sodium 2,2’,2’‘,2’‘’-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate has numerous applications in scientific research:

Mechanism of Action

The mechanism by which sodium 2,2’,2’‘,2’‘’-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that play crucial roles in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2,2’,2’‘,2’‘’-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C31H28N2Na4O13S

Molecular Weight

760.6 g/mol

IUPAC Name

tetrasodium;2-[5-[[3-[[3-[bis(carboxylatomethyl)amino]-4-hydroxy-5-methylphenyl]methyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]methyl]-N-(carboxylatomethyl)-2-hydroxy-3-methylanilino]acetate

InChI

InChI=1S/C31H32N2O13S.4Na/c1-17-7-19(9-22(29(17)42)32(13-25(34)35)14-26(36)37)11-31(21-5-3-4-6-24(21)47(44,45)46-31)12-20-8-18(2)30(43)23(10-20)33(15-27(38)39)16-28(40)41;;;;/h3-10,42-43H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41);;;;/q;4*+1/p-4

InChI Key

NAIHJQRIYOEGTG-UHFFFAOYSA-J

Canonical SMILES

CC1=CC(=CC(=C1O)N(CC(=O)[O-])CC(=O)[O-])CC2(C3=CC=CC=C3S(=O)(=O)O2)CC4=CC(=C(C(=C4)C)O)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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